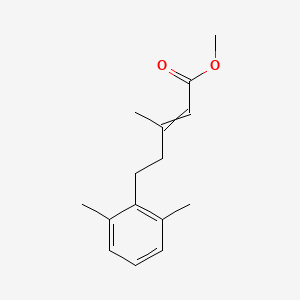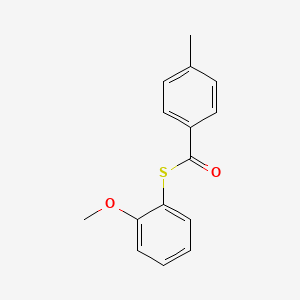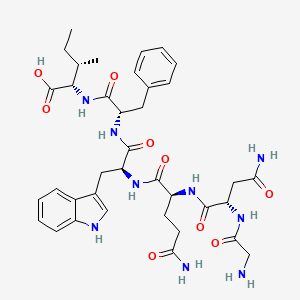
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group attached to a pent-2-enoate backbone with a 2,6-dimethylphenyl substituent. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid.
Reduction: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enol.
Substitution: Formation of substituted aromatic derivatives, such as 2,6-dimethyl-4-nitrophenyl or 2,6-dimethyl-4-bromophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2,6-dimethylphenyl)-3-methylpentanoate
- Ethyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- Methyl 5-(2,6-dimethylphenyl)-3-ethylpent-2-enoate
Uniqueness
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is unique due to its specific structural features, which combine both aromatic and aliphatic components
Propiedades
Número CAS |
832712-93-3 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(10-15(16)17-4)8-9-14-12(2)6-5-7-13(14)3/h5-7,10H,8-9H2,1-4H3 |
Clave InChI |
NUFYVHLXECOIGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCC(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)



![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
